molecular formula C22H16O2 B1213120 (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol CAS No. 66267-19-4

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol

Cat. No.: B1213120
CAS No.: 66267-19-4
M. Wt: 312.4 g/mol
InChI Key: DKAAILWGWGVYES-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is generally synthesized in research laboratories for scientific studies. The process involves careful control of reaction conditions to ensure the desired stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .

Biology: In biological research, this compound is used to investigate the mechanisms of mutagenesis and carcinogenesis. It serves as a tool to study the effects of PAH metabolites on cellular processes .

Medicine: The compound is studied for its potential role in cancer research. It helps in identifying biomarkers for PAH exposure and understanding the molecular basis of PAH-induced carcinogenesis .

Industry: While its industrial applications are limited, this compound is used in environmental monitoring to assess the presence and impact of PAHs in the environment .

Mechanism of Action

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive diol epoxides. These epoxides can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis. The compound primarily targets the bay region of the DNA, causing structural distortions that interfere with DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: (3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. Its ability to form stable DNA adducts makes it a valuable compound for studying the molecular mechanisms of PAH-induced carcinogenesis .

Properties

CAS No.

66267-19-4

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol

InChI

InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H/t21-,22-/m1/s1

InChI Key

DKAAILWGWGVYES-VXKWHMMOSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O

105453-64-3
105453-65-4

Synonyms

DB(a,h)A-3,4-diol
DBA 3,4-diol
dibenz(a,h)anthracene-3,4-diol

Origin of Product

United States

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